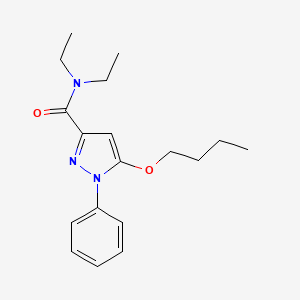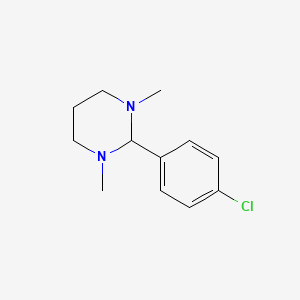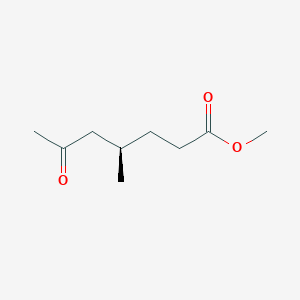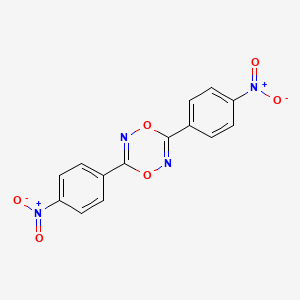
3,6-Bis(4-nitrophenyl)-1,4,2,5-dioxadiazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Bis(4-nitrophenyl)-1,4,2,5-dioxadiazine is a heterocyclic compound characterized by the presence of two nitrophenyl groups attached to a dioxadiazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(4-nitrophenyl)-1,4,2,5-dioxadiazine typically involves the condensation of 4-nitrobenzaldehyde with hydrazine, followed by oxidation. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The yield of the reaction can be optimized by adjusting the temperature and reaction time .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors may also be explored to enhance production efficiency.
化学反応の分析
Types of Reactions
3,6-Bis(4-nitrophenyl)-1,4,2,5-dioxadiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include amino derivatives, substituted phenyl derivatives, and various oxidized forms of the compound .
科学的研究の応用
3,6-Bis(4-nitrophenyl)-1,4,2,5-dioxadiazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of 3,6-Bis(4-nitrophenyl)-1,4,2,5-dioxadiazine involves its interaction with specific molecular targets. The nitro groups play a crucial role in its reactivity, allowing it to participate in various chemical reactions. The compound can interact with enzymes and other proteins, potentially inhibiting their activity and leading to its observed biological effects .
類似化合物との比較
Similar Compounds
3,6-Bis(4-nitrophenyl)-1,2,4,5-tetrazine: Similar in structure but contains a tetrazine ring instead of a dioxadiazine ring.
3,6-Bis(4-nitrophenyl)-1,2,4-triazine: Contains a triazine ring and exhibits different chemical properties.
Uniqueness
3,6-Bis(4-nitrophenyl)-1,4,2,5-dioxadiazine is unique due to its dioxadiazine ring, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
特性
CAS番号 |
54697-06-2 |
|---|---|
分子式 |
C14H8N4O6 |
分子量 |
328.24 g/mol |
IUPAC名 |
3,6-bis(4-nitrophenyl)-1,4,2,5-dioxadiazine |
InChI |
InChI=1S/C14H8N4O6/c19-17(20)11-5-1-9(2-6-11)13-15-24-14(16-23-13)10-3-7-12(8-4-10)18(21)22/h1-8H |
InChIキー |
WFGQQSIHCSQPHC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=NOC(=NO2)C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Morpholine, 4-[[(phenylsulfonyl)methyl]sulfonyl]-](/img/structure/B14631241.png)


![2,3,8,9-Tetramethylpyrazino[2,3-F]quinoxaline](/img/structure/B14631273.png)

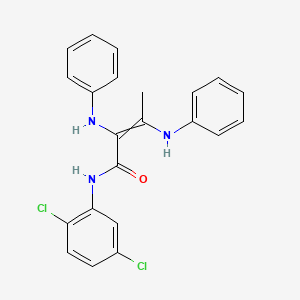
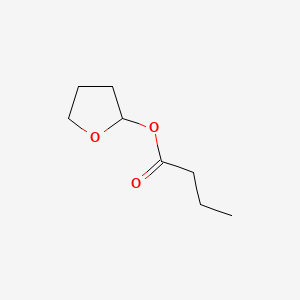
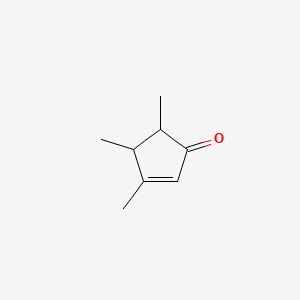
![[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]urea](/img/structure/B14631293.png)
